molecular formula C24H25FNNaO4 B586259 氟伐他汀-D8(主要)钠盐 CAS No. 1260178-87-7

氟伐他汀-D8(主要)钠盐

货号 B586259
CAS 编号: 1260178-87-7
分子量: 442.51
InChI 键: ZGGHKIMDNBDHJB-BLTJRAFPSA-M
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Fluvastatin-D8 (Major) Sodium Salt is a derivative of Fluvastatin . Fluvastatin is an HMG-CoA reductase inhibitor used to lower lipid levels and reduce the risk of cardiovascular disease . It is indicated for hypercholesterolemia and mixed dyslipidemia to decrease the amount of total cholesterol in the blood .


Synthesis Analysis

Fluvastatin is a member of the HMG-CoA reductase inhibitor drug class . It is the first entirely synthetic HMG-CoA reductase inhibitor and is structurally distinct from the fungal derivatives of this therapeutic class .


Molecular Structure Analysis

The molecular formula of Fluvastatin-D8 (Major) Sodium Salt is C24H18D7FNNaO4 . It has a molecular weight of 440.49 .


Chemical Reactions Analysis

Fluvastatin selectively and competitively inhibits the hepatic enzyme hydroxymethylglutaryl-coenzyme A (HMG-CoA) reductase . HMG-CoA reductase is responsible for converting HMG-CoA to mevalonic acid, the rate-limiting step in cholesterol biosynthesis .


Physical And Chemical Properties Analysis

Fluvastatin-D8 (Major) Sodium Salt has a molecular weight of 440.49 . More detailed physical and chemical properties may be found in specialized databases .

科学研究应用

Enhancement of Oral Bioavailability

Fluvastatin: , a BCS class III drug, has high aqueous solubility but low permeability, leading to low oral bioavailability due to high first-pass extraction. Research has focused on developing a Self-Microemulsifying Drug Delivery System (SMEDDS) to enhance the permeability characteristics of hydrophilic drugs like Fluvastatin and protect them from the acidic environment of the stomach . This system aims to improve gastrointestinal stability and intestinal permeability, potentially increasing the effectiveness of the drug when administered orally.

Obesity Treatment through Brown Fat Activation

Studies have shown that Fluvastatin Sodium can ameliorate obesity by activating brown adipose tissue (BAT). BAT is known for its ability to burn energy through uncoupling thermogenesis, making it a promising therapeutic target for obesity. Fluvastatin Sodium has been identified as an effective BAT activator, which may have significant potential for the treatment of obesity and related metabolic disorders .

Solid Lipid Nanoparticles for Bioavailability Enhancement

The development of Fluvastatin-loaded Solid Lipid Nanoparticles (FLV-SLNPs) using a factorial design approach has been researched to enhance bioavailability. Fluvastatin’s low solubility and substantial first-pass metabolism result in low bioavailability and a short elimination half-life. FLV-SLNPs prepared using the nano-emulsion technique have shown promise in improving pharmacokinetic parameters such as area under the curve (AUC) and mean residence time (MRT), indicating enhanced bioavailability .

SIRT2 Activity Inhibition for Therapeutic Applications

Fluvastatin Sodium has been identified as a potential inhibitory effect on SIRT2 , a member of the sirtuin family of proteins. The inhibition of SIRT2 activity is a new direction for developing highly active and selectively targeted inhibitors, which could have therapeutic applications in various diseases .

Drug Formulation for Enhanced Stability and Absorption

The formulation of drugs to enhance their stability and absorption is a critical application of Fluvastatin. By creating formulations that can withstand the acidic pH of the stomach and improve intestinal permeability, the efficacy of Fluvastatin can be significantly increased .

Treatment of Hypercholesteremia

Fluvastatin Sodium is primarily used as a hypolipidemic drug to treat hypercholesteremia. It functions as an inhibitor of the cellular hydroxymethyl glutaryl coenzyme A (HMG-CoA) reductase. The compound’s ability to lower cholesterol levels makes it a valuable tool in the management of cardiovascular diseases .

作用机制

Target of Action

Fluvastatin-D8 Sodium Salt primarily targets the enzyme hydroxymethylglutaryl-coenzyme A (HMG-CoA) reductase . This enzyme plays a crucial role in cholesterol biosynthesis as it catalyzes the conversion of HMG-CoA to mevalonic acid, which is the rate-limiting step in the process .

Mode of Action

Fluvastatin-D8 Sodium Salt acts by selectively and competitively inhibiting the hepatic enzyme HMG-CoA reductase . By inhibiting this enzyme, the compound effectively blocks the conversion of HMG-CoA to mevalonic acid, thereby interrupting the cholesterol biosynthesis pathway .

Biochemical Pathways

The inhibition of HMG-CoA reductase leads to a decrease in mevalonic acid, which is a precursor of cholesterol. This results in a reduction of cholesterol levels in the body . The metabolic pathways of Fluvastatin involve the formation of several metabolites, including the desisopropylpropionic acid derivative of Fluvastatin, which results from oxidative removal of the N-isopropyl group and beta-oxidation of the side chain .

Pharmacokinetics

Fluvastatin is extensively absorbed from the gastrointestinal tract. After absorption, it is nearly completely extracted and metabolized in the liver to inactive and active metabolites . Approximately 95% of a single dose of Fluvastatin is excreted via the biliary route with less than 2% as the parent compound . The presence of food has been shown to significantly reduce the rate of bioavailability of Fluvastatin .

Result of Action

The primary result of Fluvastatin’s action is a reduction in plasma cholesterol levels . This is achieved by decreasing the production of cholesterol in the liver. As a result, Fluvastatin is used to lower lipid levels and reduce the risk of cardiovascular disease, including myocardial infarction and stroke .

Action Environment

The action of Fluvastatin can be influenced by various environmental factors. For instance, the presence of food can significantly affect the bioavailability of the drug . Additionally, the drug’s efficacy and stability can be influenced by factors such as the patient’s age, gender, and the presence of certain medical conditions .

安全和危害

Fluvastatin is considered hazardous by the 2012 OSHA Hazard Communication Standard . It is harmful if swallowed, causes serious eye irritation, and is suspected of damaging fertility .

未来方向

Fluvastatin is used as an adjunct to dietary therapy to prevent cardiovascular events . It may be used as secondary prevention in patients with coronary heart disease (CHD) to reduce the risk of requiring coronary revascularization procedures, for reducing progression of coronary atherosclerosis in hypercholesterolemic patients with CHD, and for the treatment of primary hypercholesterolemia and mixed dyslipidemia .

属性

IUPAC Name

sodium;(E,3R,5S)-7-[5,7-dideuterio-3-(4-fluorophenyl)-1-(1,1,1,2,3,3,3-heptadeuteriopropan-2-yl)indol-2-yl]-3,5-dihydroxyhept-6-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26FNO4.Na/c1-15(2)26-21-6-4-3-5-20(21)24(16-7-9-17(25)10-8-16)22(26)12-11-18(27)13-19(28)14-23(29)30;/h3-12,15,18-19,27-28H,13-14H2,1-2H3,(H,29,30);/q;+1/p-1/b12-11+;/t18-,19-;/m1./s1/i1D3,2D3,3D,6D,15D;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGGHKIMDNBDHJB-BLTJRAFPSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C2=CC=CC=C2C(=C1C=CC(CC(CC(=O)[O-])O)O)C3=CC=C(C=C3)F.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=CC(=C2C(=C1)C(=C(N2C([2H])(C([2H])([2H])[2H])C([2H])([2H])[2H])/C=C/[C@H](C[C@H](CC(=O)[O-])O)O)C3=CC=C(C=C3)F)[2H].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25FNNaO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50747812
Record name Sodium (3R,5S,6E)-7-[3-(4-fluorophenyl)-1-[(~2~H_7_)propan-2-yl](5,7-~2~H_2_)-1H-indol-2-yl]-3,5-dihydroxyhept-6-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50747812
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

442.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Fluvastatin-D8 (Major) Sodium Salt

CAS RN

1260178-87-7
Record name Sodium (3R,5S,6E)-7-[3-(4-fluorophenyl)-1-[(~2~H_7_)propan-2-yl](5,7-~2~H_2_)-1H-indol-2-yl]-3,5-dihydroxyhept-6-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50747812
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。